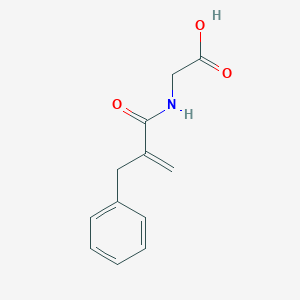
(2-Benzylacryloyl)glycine
Overview
Description
N-(2-benzyl propenoyl)-glycine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to a propenoyl moiety, which is further linked to glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzyl propenoyl)-glycine typically involves the reaction of benzylamine with propenoyl chloride, followed by the addition of glycine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: Industrial production of N-(2-benzyl propenoyl)-glycine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-benzyl propenoyl)-glycine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The propenoyl moiety can be reduced to form the corresponding saturated compound.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Saturated N-(2-benzyl propanoyl)-glycine.
Substitution: Nitrobenzyl, halobenzyl derivatives.
Scientific Research Applications
Chemistry: N-(2-benzyl propenoyl)-glycine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, N-(2-benzyl propenoyl)-glycine is studied for its potential role as a bioactive molecule. It may interact with specific enzymes or receptors, leading to various biological effects. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the areas of anti-inflammatory and anticancer research. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, N-(2-benzyl propenoyl)-glycine is used in the production of specialty chemicals and as a building block for more complex molecules. Its versatility and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-benzyl propenoyl)-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-benzyl glycine: Similar structure but lacks the propenoyl moiety.
N-(2-phenyl propenoyl)-glycine: Similar structure but with a phenyl group instead of a benzyl group.
N-(2-benzyl acetyl)-glycine: Similar structure but with an acetyl group instead of a propenoyl group.
Uniqueness: N-(2-benzyl propenoyl)-glycine is unique due to the presence of both the benzyl and propenoyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2-benzylprop-2-enoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(12(16)13-8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCZNKNUJVBMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
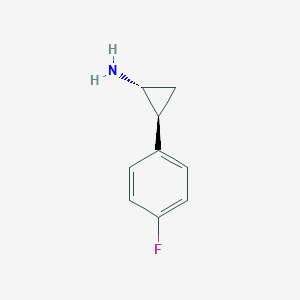
![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)
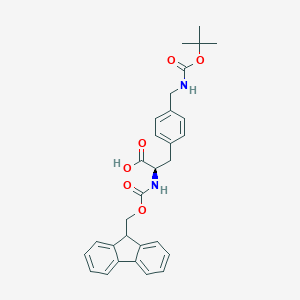

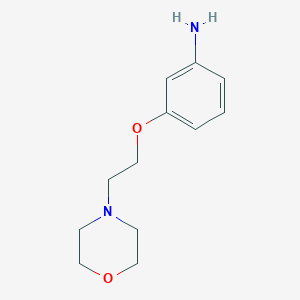
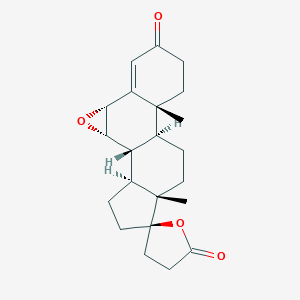
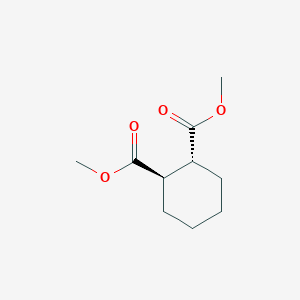
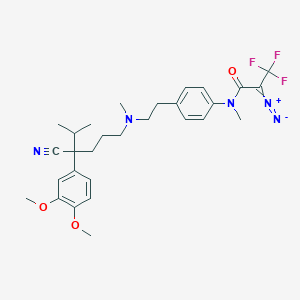
![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
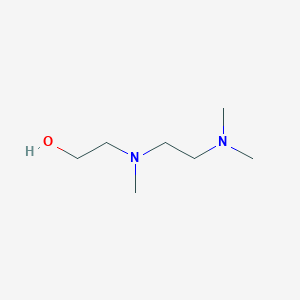
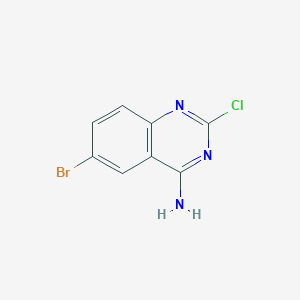

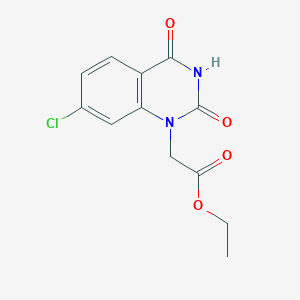
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)
